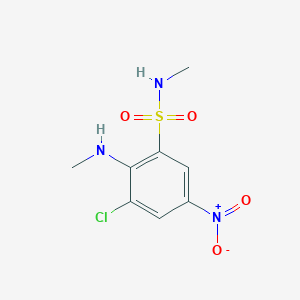

3-chloro-N-methyl-2-(methylamino)-5-nitrobenzene-1-sulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-methyl-2-(methylamino)-5-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O4S/c1-10-8-6(9)3-5(12(13)14)4-7(8)17(15,16)11-2/h3-4,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKCGAACKSPWDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1Cl)[N+](=O)[O-])S(=O)(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview

The foundational approach involves starting from a suitably substituted nitrobenzene derivative, followed by chlorination, sulfonation, and methylation steps. The process typically begins with nitration of benzene or its derivatives, followed by selective chlorination and sulfonation to introduce the sulfonamide group.

Stepwise Process

Notes:

- The chlorination step is regioselective, often facilitated by directing effects of existing substituents.

- Sulfonation introduces the sulfonyl group ortho or para to existing groups, which can be controlled via reaction conditions.

- Methylation of the amino group is typically performed under nucleophilic substitution conditions, often using methyl iodide in the presence of a base such as potassium carbonate.

Alternative Synthesis via Reductive Coupling and Nitro Reduction

Recent research emphasizes the use of reductive coupling of nitroarenes with sulfinates to assemble sulfonamide derivatives directly.

Key Findings

- The reductive coupling approach involves reacting nitroaromatic compounds with sulfinates under controlled conditions, often using iron or tin catalysts, to produce sulfonamide intermediates.

- The nitro group is reduced to a nitroso or amino intermediate, which then reacts with sulfinates to form the sulfonamide linkage.

Representative Reaction Scheme

Nitroarene + Sulfinate → (Reductive coupling) → Sulfonamide

Conditions & Data

| Condition | Reagent | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Acidic, FeCl₂ | Nitroarene + Sulfinate | FeCl₂ | 62-70% | |

| Basic, NaOH | Nitroarene + Sulfinate | SnCl₂ | 34-72% |

Notes:

- The process is advantageous for late-stage functionalization and avoids multiple protection/deprotection steps.

- The reaction mechanism involves initial reduction of nitro to nitroso or amino intermediates, followed by nucleophilic attack on the sulfonyl group.

Methylation of Aromatic Amines

The methylation step to introduce the N-methyl group on the amino functionality is critical. The most common methods include:

| Method | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| Alkylation with methyl iodide | MeI, base (K₂CO₃ or NaH) | Reflux in DMF or acetone | High | |

| Methylation with dimethyl sulfate | (CH₃O)₂SO₂ | Similar conditions | High |

Notes:

- Methylation is typically regioselective for the amino group.

- The choice of methylating agent depends on the substrate's sensitivity and desired yield.

Notes on Specific Conditions and Optimization

- Reaction Solvent: DMSO and DMF are preferred solvents for methylation and coupling reactions due to their high polarity and ability to solubilize reagents.

- Temperature: Mild heating (around 60°C) is often employed during sulfonamide formation to optimize yield.

- Catalysts: FeCl₂, SnCl₂, or Pd/C are frequently used to facilitate reduction or coupling steps.

- Purification: Flash chromatography with hexane/ethyl acetate or dichloromethane/ethyl acetate is standard for isolating pure compounds.

Summary Data Table

| Step | Key Reagents | Conditions | Typical Yield | Remarks |

|---|---|---|---|---|

| Aromatic substitution | HNO₃/H₂SO₄ | Reflux | 80-90% | Nitration |

| Chlorination | SOCl₂, FeCl₃ | Reflux | 75-85% | Regioselective |

| Sulfonation | SO₃ or chlorosulfonic acid | 0-50°C | 70-85% | Controlled by temperature |

| Amination | Methylamine | Reflux | 80-90% | Nucleophilic substitution |

| Methylation | MeI, K₂CO₃ | Reflux | 85-95% | Final N-methylation |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used.

Reduction: Reducing agents like tin chloride or iron powder in acidic conditions are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like ammonia or amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids or nitroso compounds.

Reduction: Production of amines or hydroxylamines.

Substitution: Generation of different substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Its reactivity with various functional groups makes it a versatile tool in synthetic chemistry.

Biology: In biological research, 3-Chloro-N-methyl-2-(methylamino)-5-nitrobenzene-1-sulfonamide is used to study enzyme inhibition and protein interactions. Its ability to interact with specific biological targets makes it valuable in drug discovery and development.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features allow it to be modified to enhance its biological activity and selectivity.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism by which 3-Chloro-N-methyl-2-(methylamino)-5-nitrobenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The nitro group and sulfonamide group play crucial roles in binding to enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Regioselectivity in Synthesis: The target compound’s ortho-substitution pattern contrasts with derivatives like Compound 31, where steric hindrance from the triazine ring likely directs substitution to the para-position. Protonation of amino groups (as in MAP derivatives) enhances ortho-selectivity, a critical factor distinguishing its synthesis from other sulfonamides .

Impact of Substituents on Bioactivity: The 2-(methylamino) group in the target compound may enhance solubility compared to purely hydrophobic analogs (e.g., benzylthio derivatives). However, bulky substituents like ethanolamine (Derivative 41) reduce binding affinity by ~50% compared to smaller amino groups, as seen in kinase inhibition studies .

Physicochemical Properties

Data from NMR and elemental analysis highlight differences in stability and reactivity:

- NMR Profiles : The target compound’s ortho-substitution (evidenced by simulated 1H NMR) contrasts with meta-substituted isomers, which exhibit distinct aromatic proton splitting patterns .

- Thermal Stability : Nitro groups generally reduce thermal stability compared to sulfamoyl or methoxy substituents, as observed in analogs like Bumetanide .

Biological Activity

3-Chloro-N-methyl-2-(methylamino)-5-nitrobenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique chemical structure, which contributes to its interaction with biological targets. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula for 3-chloro-N-methyl-2-(methylamino)-5-nitrobenzene-1-sulfonamide is . The presence of a chloro group and a nitro group on the aromatic ring enhances its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and interact with various biological pathways. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis, which is essential for bacterial growth. This mechanism underlies the antibiotic properties of many sulfonamide derivatives.

Antimicrobial Activity

Research indicates that compounds similar to 3-chloro-N-methyl-2-(methylamino)-5-nitrobenzene-1-sulfonamide exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study demonstrated that treatment with this sulfonamide resulted in a significant reduction in cell viability in human breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Case Studies

- In Vivo Efficacy : A study conducted on mice bearing tumor xenografts showed that administration of 3-chloro-N-methyl-2-(methylamino)-5-nitrobenzene-1-sulfonamide significantly reduced tumor size compared to control groups.

- Synergistic Effects : Combining this compound with conventional chemotherapeutics such as doxorubicin enhanced the overall antitumor effect, suggesting potential for use in combination therapies.

Toxicity and Safety Profile

While the biological activities are promising, toxicity studies are essential for determining safety profiles. Preliminary studies indicate low toxicity levels at therapeutic doses; however, further comprehensive toxicological evaluations are necessary.

Q & A

Basic: What are the standard synthetic routes for preparing 3-chloro-N-methyl-2-(methylamino)-5-nitrobenzene-1-sulfonamide, and what reaction conditions optimize yield and purity?

Methodological Answer:

The synthesis typically involves a multi-step sequence:

Sulfonylation : Reacting a substituted aniline derivative (e.g., 3-chloro-5-nitro-2-(methylamino)aniline) with a sulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. This step is performed in anhydrous dichloromethane or THF at 0–5°C to minimize side reactions .

N-Methylation : Introducing the methyl group via reductive alkylation or using methyl iodide in a polar aprotic solvent (e.g., DMF) under inert atmosphere.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the product. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (4–6 hours) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Expect signals for aromatic protons (δ 7.5–8.5 ppm), methylamino groups (δ 2.8–3.2 ppm), and N-methyl groups (δ 3.0–3.5 ppm). Splitting patterns confirm substitution positions .

- ¹³C NMR : Aromatic carbons (δ 120–140 ppm), sulfonamide sulfur-bound carbons (δ 150–160 ppm), and methyl carbons (δ 35–45 ppm) .

- IR Spectroscopy : Strong absorptions for sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ matching the exact mass (calculated via molecular formula C₉H₁₁ClN₄O₄S). Fragmentation patterns confirm substituent loss (e.g., -NO₂ or -SO₂NHMe) .

Advanced: How do structural modifications at specific positions influence the compound's biological activity, and what methodologies are used to establish structure-activity relationships (SAR)?

Methodological Answer:

- Substituent Variation :

- Nitro Group Replacement : Replace -NO₂ with -NH₂ or -CF₃ to assess electron-withdrawing/donating effects on enzyme inhibition (e.g., carbonic anhydrase). Biological assays (IC₅₀ measurements) and X-ray crystallography of enzyme-ligand complexes are critical .

- Chlorine Position : Synthesize analogs with Cl at positions 4 or 6 to evaluate steric effects. Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes .

- Data Analysis :

- Statistical Models : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends.

- Contradiction Resolution : If conflicting bioassay results arise (e.g., cytotoxicity vs. enzyme inhibition), validate via orthogonal assays (e.g., SPR for binding kinetics) .

Advanced: What computational chemistry approaches are recommended to predict binding interactions between this sulfonamide and target enzymes?

Methodological Answer:

Molecular Docking :

- Use software like Schrödinger Suite or GROMACS to dock the compound into enzyme active sites (e.g., human carbonic anhydrase IX). Key parameters: Glide XP scoring, solvation effects, and flexible side-chain sampling .

MD Simulations :

- Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>70% for critical residues like Thr199) .

QM/MM Calculations :

- Hybrid quantum mechanics/molecular mechanics (e.g., Gaussian/CHARMM) to study electronic interactions (e.g., sulfonamide-Zn²+ coordination in metalloenzymes) .

Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

- Assay Standardization :

- Mechanistic Studies :

Basic: What are the recommended protocols for evaluating the compound's stability under physiological conditions?

Methodological Answer:

- pH Stability :

- Plasma Stability :

- Add compound to human plasma (1 µg/mL), incubate at 37°C, and quench with acetonitrile at intervals (0, 1, 4, 8 hours). LC-MS/MS quantifies parent compound loss .

Advanced: What strategies are effective for improving the compound's solubility and bioavailability without compromising activity?

Methodological Answer:

- Prodrug Design :

- Formulation Optimization :

- Use cyclodextrin inclusion complexes or lipid nanoparticles. Characterize via dynamic light scattering (DLS) and differential scanning calorimetry (DSC) .

- LogP Adjustment :

Advanced: How can crystallography data enhance the understanding of this compound's molecular interactions?

Methodological Answer:

- X-Ray Diffraction :

- Electron Density Maps :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.